N-(4-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Description
N-(4-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a heterocyclic acetamide derivative characterized by a fused imidazo-triazole core. This compound features a 4-methylphenyl group attached via an acetamide linker, which may influence its physicochemical properties, such as solubility and binding affinity.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-8-2-4-9(5-3-8)16-11(19)6-10-12(20)17-13-14-7-15-18(10)13/h2-5,7,10H,6H2,1H3,(H,16,19)(H,14,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVTGZYHSWXPYNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=NC=NN23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 377.4 g/mol |
| CAS Number | 1158567-93-1 |
The structure features an imidazo[1,2-b][1,2,4]triazole moiety, which is known for its diverse pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Studies suggest that the compound may modulate the activity of enzymes or receptors involved in various biological pathways. The exact mechanisms are still under investigation but may include:
- Enzyme Inhibition : Interaction with enzymes such as carbonic anhydrase and cholinesterase.
- Antitumor Activity : Inducing apoptosis in cancer cells through modulation of apoptotic pathways.
Antitumor Activity
Research indicates that compounds related to this compound exhibit significant antitumor properties. For instance:
- IC Values : Compounds with similar structures have shown IC values ranging from 1.61 µg/mL to 23.30 mM against various cancer cell lines .
A specific study highlighted that derivatives of imidazo[1,2-b][1,2,4]triazoles demonstrated cytotoxic effects on human glioblastoma and melanoma cell lines .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Preliminary studies have indicated effectiveness against a range of bacterial strains. The presence of the triazole ring is often linked to enhanced antimicrobial activity due to its ability to disrupt microbial cell functions.
Structure–Activity Relationship (SAR)
The SAR analysis has revealed critical insights into how structural modifications influence biological activity:
- Methyl Substitution : The presence of a methyl group at the para position on the phenyl ring enhances activity.
- Imidazole Ring : Essential for maintaining biological efficacy; modifications can significantly alter potency.
Case Studies
Several studies have explored the biological activities of compounds similar to this compound:
- Anticancer Studies : A study involving HepG2 cell lines demonstrated that novel triazole derivatives exhibited promising anticancer effects .
- In Vivo Studies : Animal models have been utilized to assess the therapeutic potential and safety profile of related compounds. Results indicated significant tumor reduction in treated groups compared to controls.
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of this compound is its antimicrobial properties. Research indicates that derivatives of imidazole and triazole compounds often exhibit activity against a range of pathogens, including bacteria and fungi. For instance, studies have shown that triazole derivatives can inhibit the growth of resistant bacterial strains and fungi, making them valuable candidates for developing new antimicrobial agents .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress-related diseases. In comparative studies, N-(4-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide demonstrated significant reducing power against standard antioxidants like butylated hydroxytoluene (BHT) and ascorbic acid. This suggests its potential utility in formulating dietary supplements or pharmaceuticals aimed at combating oxidative stress .
Cancer Research
In cancer research, compounds with imidazole and triazole structures have shown promise as anticancer agents. The unique structure of this compound may contribute to its ability to inhibit tumor cell proliferation. Preliminary studies have indicated that such compounds can induce apoptosis in cancer cells and inhibit angiogenesis, which is crucial for tumor growth .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it has shown activity against metallo-beta-lactamases (MBLs), which are enzymes produced by certain bacteria that confer resistance to beta-lactam antibiotics. The ability to inhibit these enzymes could restore the efficacy of existing antibiotics and help combat antibiotic resistance .
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The development of derivatives through structural modification can enhance its biological activity and selectivity towards specific targets in therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of imidazo-triazolyl acetamides, which are often explored for their diverse pharmacological profiles. Below is a detailed comparison with structurally related analogs:
Structural and Functional Differences
N-(2-Methoxyethyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide Substituent: 2-Methoxyethyl group instead of 4-methylphenyl. However, this compound is listed as discontinued, possibly due to synthetic challenges or stability issues .
N-(2-Methyl-5-nitrophenyl)-2-(5-oxo-2-phenyl-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
- Substituents : 2-Methyl-5-nitrophenyl and an additional phenyl group on the imidazo-triazole core.
- Impact : The nitro group introduces strong electron-withdrawing effects, which may alter reactivity or metabolic stability. The phenyl extension on the core could enhance π-π stacking interactions in biological targets .
N-(4-Bromophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide Core Variation: Triazinoindole instead of imidazo-triazole. The bromine atom may improve halogen bonding in protein interactions .
Data Tables
Table 1: Structural Comparison of Imidazo-Triazolyl Acetamides
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
